molecular formula C11H8FN3 B3349544 2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile CAS No. 222978-04-3

2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile

Cat. No.: B3349544
CAS No.: 222978-04-3
M. Wt: 201.2 g/mol
InChI Key: LNHWYZVYRSOSAT-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile is a chemical compound that features a fluorine atom, an imidazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of palladium catalysts.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring is known to interact with metal ions and can serve as a ligand in coordination chemistry, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(1H-imidazol-1-yl)methyl]benzonitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzamide: Similar structure but with an amide group instead of a nitrile, leading to different chemical properties.

    2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzaldehyde: Contains an aldehyde group, which significantly alters its reactivity.

Uniqueness

The presence of the fluorine atom in 2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design. The combination of the imidazole ring and the benzonitrile group provides a unique scaffold for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-fluoro-4-(imidazol-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c12-11-5-9(1-2-10(11)6-13)7-15-4-3-14-8-15/h1-5,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHWYZVYRSOSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CN=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617049
Record name 2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222978-04-3
Record name 2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromomethyl-2-fluoro-benzonitrile (3.44 g, 16.0 mmol) and imidazole (5.47 g, 80.3 mmol) were dissolved in DMF (40 mL) and stirred at ambient temperature for 2 h. The DMF was removed in vacuo and the residue was partitioned between EtOAc (300 mL) and aqueous saturated NaHCO3 solution. The organic layer was separated, washed with NaHCO3 solution, H2O, brine, and dried (MgSO4). Filtration and concentration to dryness gave the title compound after chromatography (silica gel, 1-2% CH3OH/CH2Cl2).
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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